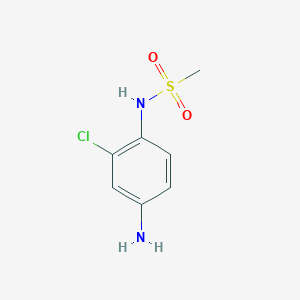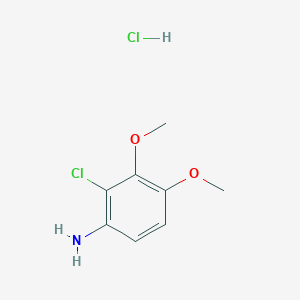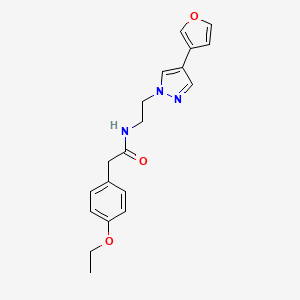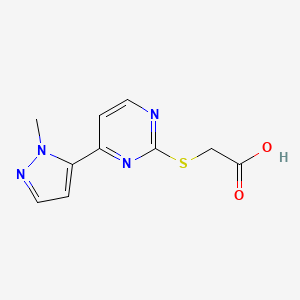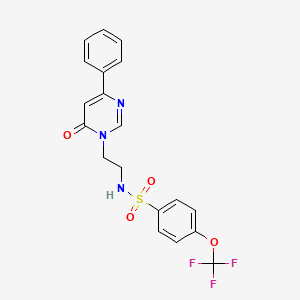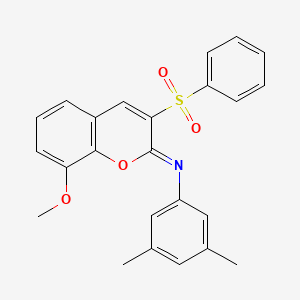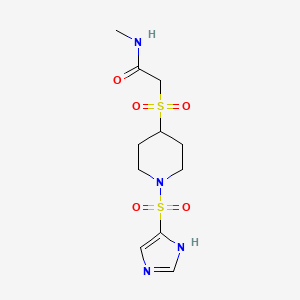
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a member of the pyrazole family of compounds, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Applications De Recherche Scientifique
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In cancer research, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been used as a lead compound for the development of new drugs targeting the NMDA receptor.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide is primarily related to its ability to act as an antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can modulate the activity of the receptor and affect downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide are primarily related to its effects on the NMDA receptor. Studies have shown that (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can modulate synaptic plasticity and learning and memory processes in animal models, and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cancer research, (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells, leading to cell death and inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide as a research tool is its potency and selectivity as an NMDA receptor antagonist. This allows researchers to study the effects of NMDA receptor modulation on neuronal activity and behavior with a high degree of specificity. However, one limitation of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide is its potential toxicity and side effects, which can limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for research on (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide and related compounds. One area of interest is the development of new drugs targeting the NMDA receptor for the treatment of neurodegenerative diseases. Another area of interest is the study of the effects of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide on other biological targets, such as ion channels and receptors involved in cancer cell signaling pathways. Additionally, the development of new synthetic methods for (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide and related compounds may lead to the discovery of new biological activities and applications.
Méthodes De Synthèse
(Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the condensation of an aldehyde or ketone with a cyanoacetate or malononitrile. In the case of (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide, the reaction involves the condensation of 1-phenyl-3-(1H-pyrazol-4-yl)prop-2-en-1-one with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (Z)-2-Cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-phenyl-3-(1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-7-11(6-10-8-15-16-9-10)13(18)17-12-4-2-1-3-5-12/h1-6,8-9H,(H,15,16)(H,17,18)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKGLQWSCAHVJM-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CNN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\C2=CNN=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



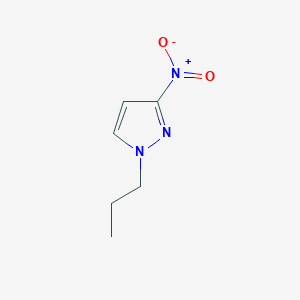
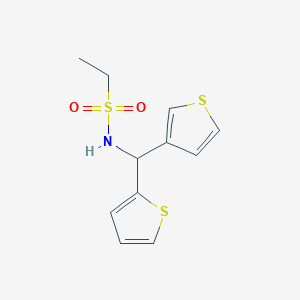
![N-butyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2526115.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2526117.png)
